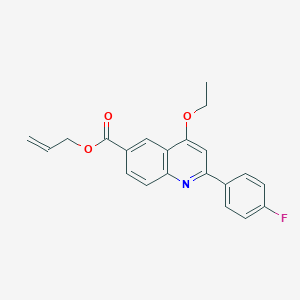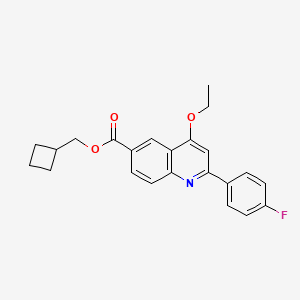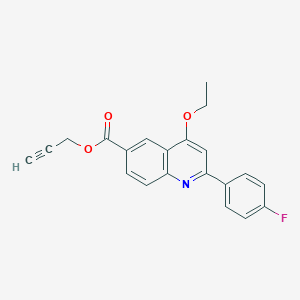![molecular formula C18H15N5O3 B6456305 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549030-39-7](/img/structure/B6456305.png)
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of quinoxaline, these elements are carbon and nitrogen .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied extensively for its potential applications in drug design, materials science, and biochemistry. It has been found to have significant inhibitory activity against a variety of enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
Target of Action
Quinoxaline, a core structure in the compound, is known to have several pharmaceutical applications . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Mode of Action
The quinoxaline moiety is known to interact with various biological targets, contributing to its wide range of pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have a broad range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Advantages and Limitations for Lab Experiments
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several advantages for use in lab experiments. It is a readily available and inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of enzyme inhibition and modulation. However, this compound also has some limitations for use in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on human health have not yet been fully investigated.
Future Directions
The potential applications of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide are far-reaching, and there are many exciting possibilities for future research. For example, further studies are needed to better understand the mechanism of action of this compound and to explore its effects on human health. In addition, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a material for the development of novel materials and devices.
Synthesis Methods
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is synthesized through the reaction of 4-amino-1-(quinoxaline-6-carbonyl)azetidin-3-yloxy)pyridine-2-carboxamide with anhydrous hydrogen chloride in dichloromethane. The reaction takes place at room temperature and is catalyzed by a Lewis acid, such as copper chloride. The reaction yields a white solid which is then purified by recrystallization in methanol.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase II, where this compound acts as an inhibitor, preventing the enzyme from unwinding DNA during replication . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to bind to certain protein kinases, modulating their activity and affecting various signaling pathways involved in cell growth and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the normal function of topoisomerase II, leading to DNA damage and activation of the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound can reduce cell viability and induce cell cycle arrest. Furthermore, it has been observed to alter gene expression profiles, particularly those genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary mode of action is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to the formation of double-strand breaks, triggering the DNA damage response and subsequent cell death. Additionally, this compound binds to the ATP-binding sites of certain protein kinases, inhibiting their activity and disrupting downstream signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibitory effects on topoisomerase II and protein kinases, leading to rapid induction of DNA damage and apoptosis . Over extended periods, the stability and degradation of the compound become critical factors. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can accumulate and potentially interfere with its activity . Long-term exposure to this compound has also been associated with adaptive cellular responses, such as the upregulation of DNA repair mechanisms and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits topoisomerase II and protein kinases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, the compound can induce significant toxicity, manifesting as weight loss, organ damage, and hematological abnormalities . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic effects, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . This modulation can lead to changes in metabolite levels and energy production, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells and contribute to its distribution in different tissues . Additionally, binding proteins such as serum albumin can influence the compound’s bioavailability and localization . The distribution of this compound is also affected by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, it can be found in the cytoplasm, where it interacts with protein kinases and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRUMGLHBMUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-3-(piperidine-1-carbonyl)-1,4-dihydroquinolin-4-one](/img/structure/B6456223.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)
![2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456245.png)

![1-benzyl-5-oxo-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B6456250.png)

![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)

![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)
![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)

![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)
